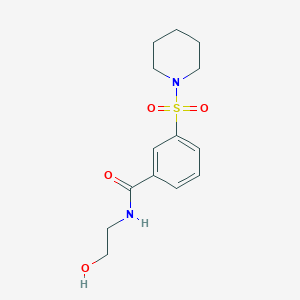
N-(4-butylphenyl)-1,3-benzothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-1,3-benzothiazol-2-amine, also known as N-4-BPBT, is a synthetic compound derived from the benzothiazole family of compounds. It is an amine-substituted benzothiazole derivative with a butylphenyl substituent in the para position. N-4-BPBT has been used in a variety of scientific research applications, including in vitro and in vivo studies. It has been used to study its biochemical and physiological effects, as well as to investigate its mechanism of action. In addition, N-4-BPBT has been used in laboratory experiments to study its advantages and limitations.
Wissenschaftliche Forschungsanwendungen
Organic Electronics and Optoelectronics
BBT is a promising material for organic electronics due to its ability to form high-quality thin films. Its excellent hole transport properties make it suitable for use as a hole transport layer (HTL) in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Researchers have explored BBT-based interfacial layers to enhance the performance of perovskite solar cells .
Photodetectors and Sensing Devices
Polymer composites based on BBT have been developed, combining it with electron acceptor molecules such as PCBM and copper (II) pyropheophorbide derivative (Cu-PP). These composites exhibit balanced electron and hole mobilities, leading to enhanced photoconductivity. BBT-based ternary composites are particularly promising for photodetector applications .
Biomedical Imaging and Therapeutics
BBT derivatives have been investigated for their potential in fluorescence imaging and photodynamic therapy. Their unique photophysical properties, such as emission in the blue and red spectral ranges, make them valuable for imaging and targeted drug delivery .
Chemical Sensors and Environmental Monitoring
Functionalizing BBT with specific groups allows its use as a chemical sensor. Researchers have explored BBT-based sensors for detecting analytes such as heavy metals, organic pollutants, and gases. These sensors find applications in environmental monitoring and industrial safety .
Materials for Light-Emitting Devices
BBT derivatives can serve as building blocks for white-light-emitting organic electroluminescent devices (WOLEDs). By combining monomer, excimer, and electromer emissions from BBT, researchers have achieved white light emission. These materials contribute to energy-efficient lighting technologies .
Electrochromic Devices
BBT-containing polymers have been investigated for their electrochromic properties. These materials can change color reversibly upon applying an electric field, making them suitable for smart windows, displays, and other optoelectronic applications .
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of various organoboron reagents for suzuki–miyaura coupling
Mode of Action
It’s worth noting that compounds with similar structures have been used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
Related compounds have been used in the synthesis of polymer composites, which have been investigated for their charge carrier mobility
Result of Action
Related compounds have been used in the development of high-performance light-emitting diodes (leds) based on quantum dots . This suggests that the compound may have applications in the field of optoelectronics.
Action Environment
It’s worth noting that related compounds have been used in the development of perovskite solar cells, where the stability of the cells was influenced by environmental factors such as humidity, heat, and light .
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-2-3-6-13-9-11-14(12-10-13)18-17-19-15-7-4-5-8-16(15)20-17/h4-5,7-12H,2-3,6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUGSPGGLDOBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-1,3-benzothiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B6143399.png)


![tert-butyl N-{2-[2-(pyrrolidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B6143420.png)


![1-[1-(benzenesulfonyl)cyclopentyl]methanamine](/img/structure/B6143443.png)
![4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B6143449.png)
![2-{[2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B6143454.png)


![1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B6143477.png)
![4-[5-methyl-2-(propan-2-yl)phenoxymethyl]benzohydrazide](/img/structure/B6143485.png)